
Introduction: A Molecule of Interest in Modern
Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-(Oxolan-3-yloxy)benzoic acid

CAS No.: 1343204-85-2

Cat. No.: B1429007 Get Quote

4-(Oxolan-3-yloxy)benzoic acid, with CAS Number 1343204-85-2, is a bifunctional organic

molecule that incorporates a rigid, aromatic benzoic acid core and a flexible, saturated

heterocyclic tetrahydrofuran (also known as oxolane) moiety linked by an ether bond.[1] This

unique structural combination makes it a compound of significant interest, particularly in the

fields of medicinal chemistry and materials science. The benzoic acid unit is a well-established

pharmacophore and a common building block in the synthesis of a wide array of bioactive

molecules and liquid crystals.[2][3] The tetrahydrofuran ring, especially the 3-hydroxy- or 3-

alkoxy-substituted variant, is a key structural element in numerous pharmaceuticals, including

several antiretroviral drugs, where it often serves to enhance aqueous solubility and modulate

interactions with biological targets.[4][5]

This guide provides a comprehensive technical overview of 4-(Oxolan-3-yloxy)benzoic acid,

detailing its logical synthesis, expected analytical characteristics, and the scientific rationale for

its potential applications. The content is structured to provide researchers and drug

development professionals with both the foundational knowledge and the practical insights

required to effectively utilize this compound in their work.

Retrosynthetic Analysis and Synthesis Strategy
The most logical and industrially scalable approach to synthesizing 4-(Oxolan-3-
yloxy)benzoic acid is through the Williamson ether synthesis. This classic yet robust reaction
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forms an ether by coupling an alkoxide with an alkyl halide or sulfonate in a bimolecular

nucleophilic substitution (SN2) reaction.[6][7]

Two primary disconnection pathways exist for this target molecule:

Disconnection A: Cleavage of the ether bond at the aliphatic carbon, suggesting 4-

hydroxybenzoic acid and a 3-substituted tetrahydrofuran as precursors.

Disconnection B: Cleavage of the ether bond at the aromatic carbon, suggesting a 4-

halobenzoic acid and 3-hydroxytetrahydrofuran as precursors.

While aryl ether synthesis via methods like the Ullmann coupling is possible, the Williamson

ether synthesis (Pathway A) is generally preferred for this specific target due to the ready

availability of the starting materials and the favorability of the SN2 mechanism at a secondary

aliphatic carbon.[8] A critical consideration is the protection of the carboxylic acid group on the

4-hydroxybenzoic acid precursor. The acidic proton would interfere with the basic conditions

required to form the phenoxide nucleophile. Therefore, a common strategy involves using an

ester, such as methyl 4-hydroxybenzoate, which can be easily hydrolyzed in a final step to yield

the desired carboxylic acid.

The electrophile, 3-hydroxytetrahydrofuran, must be converted into a derivative with a good

leaving group to facilitate the SN2 reaction. Activation via tosylation (forming a tosylate) is an

excellent choice, as tosylates are superb leaving groups.

The overall synthetic workflow is therefore conceptualized as a three-step process:

Activation of the Alcohol: Conversion of (racemic or chiral) 3-hydroxytetrahydrofuran to 3-

(tosyloxy)tetrahydrofuran.

Ether Formation: SN2 reaction between methyl 4-hydroxybenzoate and 3-

(tosyloxy)tetrahydrofuran under basic conditions.

Deprotection: Hydrolysis of the methyl ester to afford the final product, 4-(Oxolan-3-
yloxy)benzoic acid.
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Step 1: Activation

Step 2: Williamson Ether Synthesis (SN2)

Step 3: Deprotection

3-Hydroxytetrahydrofuran p-Toluenesulfonyl chloride (TsCl)
Pyridine 3-(Tosyloxy)tetrahydrofuran

3-(Tosyloxy)tetrahydrofuran

Methyl 4-hydroxybenzoate K2CO3 or NaH
DMF Methyl 4-(oxolan-3-yloxy)benzoate Methyl 4-(oxolan-3-yloxy)benzoate 1. NaOH (aq)

2. HCl (aq) 4-(Oxolan-3-yloxy)benzoic acid

Figure 1. Synthetic Workflow Diagram.
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Figure 1. Synthetic Workflow Diagram.

Experimental Protocol: A Validating System
The following protocol describes a robust procedure for the synthesis of 4-(Oxolan-3-
yloxy)benzoic acid. Each step is designed for high yield and purity, with purification methods

included to ensure the quality of the final product.

Materials and Reagents:

Methyl 4-hydroxybenzoate

3-Hydroxytetrahydrofuran[9]

p-Toluenesulfonyl chloride (TsCl)

Potassium carbonate (K₂CO₃), anhydrous
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), concentrated

Pyridine, anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Methanol (MeOH)

Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran (Electrophile)

To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine (approx. 0.2

M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-

wise, maintaining the temperature below 5 °C.

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature

overnight.

Quench the reaction by slowly adding cold water.

Extract the aqueous mixture with dichloromethane (3x volumes).

Combine the organic layers, wash sequentially with 1 M HCl (to remove pyridine), saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude tosylate, which can often be used in the next step without further

purification.
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Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the

tosylation reaction, driving it to completion. The SN2 reaction in the next step requires an

excellent leaving group, which the tosylate anion provides.[7]

Step 2: Synthesis of Methyl 4-(Oxolan-3-yloxy)benzoate (Ether Formation)

To a suspension of methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate

(2.0 eq) in anhydrous DMF (approx. 0.5 M), add a solution of 3-(tosyloxy)tetrahydrofuran (1.2

eq) in DMF.[10]

Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.

Monitor reaction progress by TLC or LC-MS.

After cooling to room temperature, pour the reaction mixture into ice-water.

Extract the product with ethyl acetate (3x volumes).

Combine the organic layers, wash with water and then brine to remove residual DMF and

salts.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl

acetate gradient) to yield the pure ester.

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation,

enhancing the nucleophilicity of the phenoxide.[11] K₂CO₃ is a sufficiently strong base to

deprotonate the phenol but not the ester. Heating is required to overcome the activation energy

for the SN2 reaction.

Step 3: Synthesis of 4-(Oxolan-3-yloxy)benzoic Acid (Hydrolysis)

Dissolve the purified methyl 4-(oxolan-3-yloxy)benzoate (1.0 eq) in a mixture of methanol

and 2 M aqueous NaOH (e.g., 3:1 v/v).
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Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until saponification

is complete (monitored by TLC).

Remove the methanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether

to remove any non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of

concentrated HCl.

Collect the resulting white precipitate by vacuum filtration.

Wash the solid with cold water and dry under vacuum to afford the final product, 4-(Oxolan-
3-yloxy)benzoic acid. Recrystallization (e.g., from ethanol/water) can be performed if higher

purity is needed.

Causality: Saponification is a robust method for ester hydrolysis. The acidification step

protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to

precipitate, enabling its isolation.

Physicochemical and Spectroscopic
Characterization
Authenticating the structure and purity of the synthesized compound is paramount. The

following table summarizes the key identifiers and predicted analytical data for 4-(Oxolan-3-
yloxy)benzoic acid.
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Property Value / Predicted Data Source / Rationale

CAS Number 1343204-85-2 [1]

Molecular Formula C₁₁H₁₂O₃ [12]

Molecular Weight 192.21 g/mol [12]

Appearance
Predicted: White to off-white

solid

Based on typical benzoic acid

derivatives.

¹H NMR (400 MHz, DMSO-d₆)

Predicted δ (ppm): 12.9 (s, 1H,

COOH), 7.9 (d, 2H, Ar-H), 7.1

(d, 2H, Ar-H), 5.1-5.0 (m, 1H,

O-CH), 4.0-3.8 (m, 4H, -CH₂-

O-CH₂-), 2.3-2.1 (m, 2H, -

CH₂-)

Chemical shifts are estimated

based on data for 4-

hydroxybenzoic acid[13] and

other 4-alkoxy benzoic acids.

[14][15] The aromatic protons

show a characteristic AA'BB'

system for a 1,4-disubstituted

ring. The oxolane protons

would present as complex

multiplets.

¹³C NMR (100 MHz, DMSO-d₆)

Predicted δ (ppm): 167.0

(C=O), 161.5 (Ar-C-O), 131.5

(Ar-CH), 123.0 (Ar-C-COOH),

115.0 (Ar-CH), 78.0 (O-CH),

67.0 (O-CH₂), 32.0 (-CH₂-)

Chemical shifts are estimated

based on data for related

benzoic acid[16] and 4-alkoxy

benzoic acid derivatives.[17]

[18]

Mass Spectrometry (ESI-) Predicted m/z: 191.07 [M-H]⁻ Calculated for C₁₁H₁₁O₃⁻.

Infrared (IR, KBr)

Predicted ν (cm⁻¹): 3300-2500

(broad, O-H stretch), 1680

(C=O stretch), 1605, 1580

(C=C aromatic stretch), 1250

(asymmetric C-O-C stretch),

1080 (symmetric C-O-C

stretch)

Based on characteristic

frequencies for carboxylic

acids and aryl ethers.
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Potential Applications in Drug Discovery and
Materials Science
The structural features of 4-(Oxolan-3-yloxy)benzoic acid provide a strong rationale for its

use as a versatile building block.

1. Medicinal Chemistry and Fragment-Based Drug Design (FBDD):

The tetrahydrofuran (THF) moiety is a recognized "solubility tag" and a bioisostere for other

groups. Its non-planar, flexible nature allows it to project vectors in three-dimensional space,

making it an attractive scaffold for exploring chemical space in FBDD. The ether linkage

provides metabolic stability compared to an ester, while the benzoic acid offers a key hydrogen

bond donating and accepting group, or a handle for further derivatization into amides or esters.

[19]

Structural Features & Rationale

Potential Applications

4-(Oxolan-3-yloxy)benzoic acid Core Scaffold

Benzoic Acid

H-bond donor/acceptor

Anionic interaction site

Derivatization handle (Amides, Esters)

interacts via

Ether Linkage

Chemical/Metabolic Stability

Rotational flexibility

linked by

Oxolane (THF) Ring

Improved aqueous solubility

3D vector projection

Bioisostere

modified by

Drug Discovery
(e.g., Kinase Inhibitors, GPCR Ligands) Liquid Crystal SynthesisProdrug Development

as prodrug moiety

Figure 2. Structure-Application Relationship.
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Figure 2. Structure-Application Relationship.

2. Liquid Crystals:

4-Alkoxybenzoic acids are fundamental components in the synthesis of thermotropic liquid

crystals.[3][20] The rigid benzoic acid core contributes to the mesogenic character, while the

flexible terminal chain (in this case, the oxolane) influences the melting and clearing points of

the liquid crystalline phase. The polarity and shape of the oxolane ring could lead to novel

mesophase behaviors compared to traditional alkyl chains.

3. Prodrugs:

Benzoic acid esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to

release an active carboxylic acid.[19] While this molecule is itself a free acid, it can be esterified

with an active pharmaceutical ingredient (API) containing a hydroxyl group, using the 4-

(Oxolan-3-yloxy)benzoate moiety as a promoiety to tune the lipophilicity and release kinetics of

the parent drug.

Conclusion
4-(Oxolan-3-yloxy)benzoic acid is a strategically designed molecule with high potential as a

building block in both pharmaceutical and materials research. Its synthesis is achievable

through well-established and reliable chemical transformations, primarily the Williamson ether

synthesis. The combination of a functionalizable benzoic acid, a stable ether linkage, and a

solubilizing, three-dimensional oxolane ring provides a compelling toolkit for chemists to

modulate the properties of larger molecules. This guide has outlined the core technical

knowledge required to synthesize, characterize, and strategically deploy this compound in

advanced research applications.
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